Fondaparinux
Overview
Description
Fondaparinux is a synthetic anticoagulant that is chemically related to low molecular weight heparins. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. This compound is an indirect inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade. Unlike heparin, it does not inhibit thrombin, making it a unique and valuable anticoagulant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fondaparinux is synthesized through a complex chemical process involving multiple steps. One of the key steps involves the use of a sulfur trioxide-amine complex at a reaction pH of no more than 9.0 . The synthesis process ensures the formation of the specific pentasaccharide sequence required for its anticoagulant activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process is designed to meet stringent regulatory standards, minimizing the risk of contamination and ensuring the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Fondaparinux primarily undergoes substitution reactions due to its complex structure. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including sulfur trioxide-amine complexes and other specialized chemicals. The reaction conditions are carefully controlled to ensure the correct formation of the pentasaccharide sequence .
Major Products Formed: The major product formed from the synthesis of this compound is the pentasaccharide sequence that constitutes its active anticoagulant component. This sequence is crucial for its ability to inhibit factor Xa .
Scientific Research Applications
Fondaparinux has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used extensively in the prevention and treatment of venous thromboembolism, deep vein thrombosis, and pulmonary embolism . Additionally, it has been investigated for its potential use in conjunction with other anticoagulants and thrombolytic agents .
In the field of biology, this compound is used to study the mechanisms of blood coagulation and the role of factor Xa in the coagulation cascade. Its unique properties make it a valuable tool for researchers investigating new anticoagulant therapies and the underlying mechanisms of thrombotic diseases .
Mechanism of Action
The antithrombotic activity of fondaparinux is the result of antithrombin III-mediated selective inhibition of factor Xa. By binding specifically to antithrombin III, this compound potentiates the neutralization of factor Xa by approximately 300 times . This inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots .
Comparison with Similar Compounds
Similar Compounds: Fondaparinux is often compared with other anticoagulants such as enoxaparin, argatroban, and danaparoid. These compounds also inhibit factor Xa but differ in their mechanisms of action and clinical applications .
Uniqueness: One of the unique features of this compound is its lack of interaction with platelets, which reduces the risk of heparin-induced thrombocytopenia, a common side effect associated with heparin and low molecular weight heparins . Additionally, this compound has a longer half-life, allowing for once-daily dosing, which can be advantageous in certain clinical settings .
Conclusion
This compound is a synthetic anticoagulant with unique properties that make it a valuable tool in the prevention and treatment of thromboembolic disorders. Its specific inhibition of factor Xa, lack of interaction with platelets, and longer half-life distinguish it from other anticoagulants. The complex synthesis process and wide range of scientific research applications further highlight its importance in the fields of medicine and biology.
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJSNBRCNMZMV-ABRZTLGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O49S8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146903 | |
Record name | Heparin pentasaccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1508.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fondaparinux sodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The antithrombotic activity of fondaparinux is the result of ATIII-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, Fondaparinux potentiates (about 300 times) the neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. It is thought that fondaparinux is unlikely to induce thrombocytopenia via a heparin-induced thrombocytopenia (HIT)-like mechanism given its chemical structure. As a result, fondaparinux has been used as an alternative anticoagulant in heparin-induced thrombocytopenia (HIT) patients. However, it is important to note that rare cases of HIT have been reported in patients treated with fondaparinux., Antithrombin III generally neutralizes coagulation factor Xa, thrombin, and other coagulation factors, but these reactions are slow in the absence of heparin or fondaparinux. Fondaparinux accelerates the rate at which antithrombin neutralizes factor Xa by inducing a conformational change in antithrombin. This conformational change increases the affinity of antithrombin III for factor Xa, a key enzyme in the coagulation cascade. With fondaparinux therapy, anticoagulation appears to result from rapid inhibition of factor Xa by antithrombin III (about 300-fold greater than innate activity), which inhibits the conversion of prothrombin to thrombin and subsequent thrombus formation. Unlike heparin, which interacts with many plasma components, fondaparinux binds selectively to antithrombin III. Because of its small molecular size, fondaparinux cannot bind simultaneously to antithrombin III and thrombin and therefore is unable to inactivate thrombin itself. At the recommended dosage, fondaparinux does not affect fibrinolytic activity and cannot lyse established thrombi. Fondaparinux generally does not affect platelet function or global clotting function tests (eg, prothrombin time [PT], bleeding time, activated partial thromboplastin time [aPTT]) when administered at the recommended dosage., The antithrombotic activity of fondaparinux sodium is the result of antithrombin III (ATIII)-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, fondaparinux sodium potentiates (about 300 times) the innate neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. Fondaparinux sodium does not inactivate thrombin (activated Factor II) and has no known effect on platelet function. At the recommended dose, fondaparinux sodium does not affect fibrinolytic activity or bleeding time., The limitations of conventional anticoagulants have stimulated the development of new anticoagulants. The central position of factor Xa (FXa) at the junction of the intrinsic and extrinsic pathways in the coagulation cascade means that direct and indirect FXa inhibitors have increasingly changed antithrombotic strategies. FXa inhibitors potently and selectively inhibit thrombin formation rather than thrombin activity. Direct FXa inhibitors may directly bind to FXa, whereas indirect inhibitors are dependent on antithrombin. Direct inhibitors may bind free FXa and, in contrast to indirect inhibitors, FXa within the prothrombinase complex or within clots as well. Fondaparinux is the prototype indirect FXa inhibitor and has been extensively studied in the prevention and treatment of thromboembolic diseases, including acute coronary syndromes. ..., Fondaparinux is a selective inhibitor of activated factor X. Its structure is the copy of the heparin pentasaccharide sequence, the shortest chain required for antithrombin inhibition of activated factor X without antithrombin action. Fondaparinux has no effect on coagulation tests and does not bind to platelet factor 4 or promote heparin-induced thrombocytopenia. Fondaparinux inhibits thrombin generation and the growth of thrombi in in vitro and in vivo models. | |
Details | PMID:12532174, Reverter JC; Drugs Today (Barc) 38 (3): 185-94 (2002) | |
Record name | Fondaparinux | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | PMID:12532174, Reverter JC; Drugs Today (Barc) 38 (3): 185-94 (2002) | |
Record name | Fondaparinux | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
104993-28-4, 114870-03-0 | |
Record name | Heparin pentasaccharide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104993-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fondaparinux | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104993284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fondaparinux | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heparin pentasaccharide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FONDAPARINUX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J177FOW5JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fondaparinux | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fondaparinux sodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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